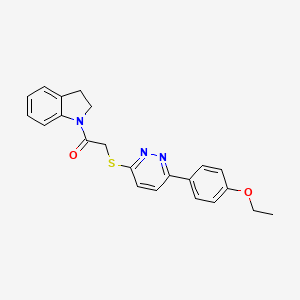

![molecular formula C27H21N3O2S2 B2622949 N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 923383-57-7](/img/structure/B2622949.png)

N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

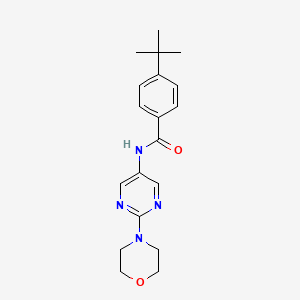

The compound contains several functional groups including a benzo[d]thiazole, a phenoxy group, and a pyridin-3-ylmethyl group. Benzo[d]thiazoles are heterocyclic compounds that have been studied for their potential biological activities . The phenoxy group is a common motif in many pharmaceuticals and agrochemicals, and the pyridin-3-ylmethyl group is a common structural motif in medicinal chemistry.

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity .

Mode of Action

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting they may have bacteriostatic or bactericidal effects.

実験室実験の利点と制限

One advantage of N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is its potential as a multi-purpose compound for scientific research. It has been investigated for its potential applications in various fields, including cancer research, inflammation research, and neuroscience research. Additionally, its synthetic nature allows for precise control over its chemical properties and purity.

One limitation of this compound is its limited availability and high cost. The synthesis of the compound is complex and requires specialized equipment and expertise. Additionally, the compound may have limited solubility in certain solvents, which may affect its use in certain experiments.

将来の方向性

There are several potential future directions for the study of N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide. One potential direction is the investigation of its potential as a therapeutic agent for various types of cancer. Additionally, further research could explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Finally, the compound's potential as a modulator of neuronal activity could be further investigated for its potential therapeutic applications in neurological disorders.

合成法

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves a series of chemical reactions. The starting materials include 2-amino-6-methylthiobenzo[d]thiazole, 4-phenoxybenzoyl chloride, and 3-pyridinemethanol. The reaction proceeds in the presence of a base and a solvent, resulting in the formation of the target compound. The purity and yield of the compound can be improved through various purification techniques.

科学的研究の応用

N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential applications in various fields of scientific research. It has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models. Additionally, it has been investigated as a potential therapeutic agent for neurological disorders due to its ability to modulate neuronal activity.

Safety and Hazards

生化学分析

Biochemical Properties

N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can lead to changes in gene expression patterns, affecting cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in cellular processes. Additionally, it can influence gene expression by interacting with DNA or RNA, thereby affecting the production of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of cytochrome P450 enzymes, which play a key role in the metabolism of drugs and other xenobiotics. This interaction can lead to changes in the concentration of metabolites, impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The localization and accumulation of this compound can influence its activity and effectiveness, making it important to understand its transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, influencing its overall effects on cellular processes .

特性

IUPAC Name |

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O2S2/c1-33-23-13-14-24-25(16-23)34-27(29-24)30(18-19-6-5-15-28-17-19)26(31)20-9-11-22(12-10-20)32-21-7-3-2-4-8-21/h2-17H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTKBFAWOHCNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2622866.png)

![Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2622868.png)

![7-{6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2622873.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide](/img/structure/B2622877.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2622878.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-cyclopentylacetamide dioxalate](/img/structure/B2622879.png)

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2622883.png)